2-(4-Methoxyphenyl)-6-nitro-1,3-benzoxazole
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Overview
Description
2-(4-Methoxyphenyl)-6-nitro-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzoxazole core substituted with a 4-methoxyphenyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6-nitro-1,3-benzoxazole typically involves the condensation of 4-methoxyaniline with 2-nitrobenzoyl chloride, followed by cyclization. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, and the cyclization step often requires heating under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-6-nitro-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Acidic or basic conditions, depending on the specific reaction pathway.
Major Products Formed
Reduction: 2-(4-Aminophenyl)-6-nitro-1,3-benzoxazole.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Cyclization: More complex heterocyclic compounds.
Scientific Research Applications
2-(4-Methoxyphenyl)-6-nitro-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-6-nitro-1,3-benzoxazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA and proteins, leading to potential antimicrobial and anticancer effects. The methoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-benzoxazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-(4-Methoxyphenyl)-6-chloro-1,3-benzoxazole:
2-(4-Methoxyphenyl)-6-amino-1,3-benzoxazole: Contains an amino group, which can participate in different types of chemical reactions and biological interactions.
Uniqueness
2-(4-Methoxyphenyl)-6-nitro-1,3-benzoxazole is unique due to the presence of both a methoxy and a nitro group, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
2-(4-methoxyphenyl)-6-nitro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c1-19-11-5-2-9(3-6-11)14-15-12-7-4-10(16(17)18)8-13(12)20-14/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWJRFBOPRCZMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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